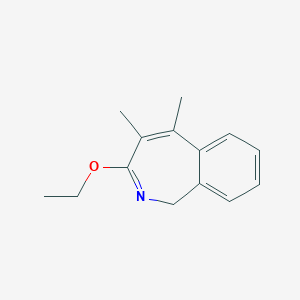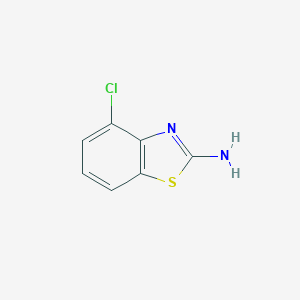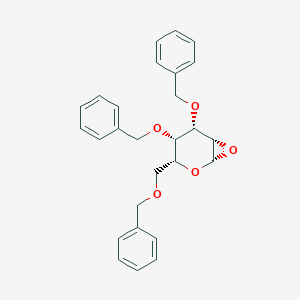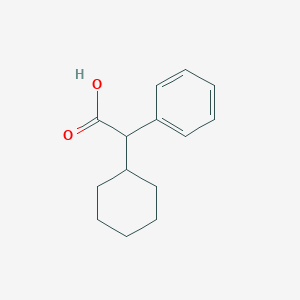
Ácido ciclohexilfenilacético
Descripción general
Descripción
Cyclohexylphenylacetic acid, also known as Cyclohexylphenylacetic acid, is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohexylphenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60418. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclohexylphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexylphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología: Mejora de la solubilidad y estabilidad de los fármacos
El ácido ciclohexilfenilacético se ha explorado por su potencial para mejorar la solubilidad y estabilidad de los compuestos farmacéuticos. Su estructura le permite interactuar con varios agentes farmacéuticos, mejorando potencialmente su biodisponibilidad . Esta aplicación es crucial en el desarrollo de nuevos medicamentos y formulaciones, particularmente para medicamentos con baja solubilidad en agua.
Agricultura: Fertilidad del suelo y salud de las plantas
En agricultura, los ácidos orgánicos como el ácido ciclohexilfenilacético juegan un papel en la fertilidad del suelo y la salud de las plantas. Pueden influir en la solubilización de minerales, haciéndolos más disponibles para las plantas, y también pueden tener un papel en el control de fitopatógenos . El uso de estos compuestos puede contribuir a prácticas agrícolas sostenibles y a mejores rendimientos de los cultivos.
Ciencia de materiales: Síntesis de materiales avanzados
El ácido ciclohexilfenilacético se utiliza en la ciencia de materiales para la síntesis de materiales avanzados. Sus propiedades químicas pueden aprovecharse para crear polímeros y compuestos con características deseadas para diversas aplicaciones industriales . Estos materiales pueden encontrar uso en electrónica, recubrimientos y otros sectores de alta tecnología.
Síntesis química: Intermediario para moléculas complejas
Este compuesto sirve como intermedio en la síntesis de moléculas más complejas. Su presencia en varias vías sintéticas destaca su importancia en la producción de productos químicos finos y farmacéuticos . La capacidad de incorporar ácido ciclohexilfenilacético en diversas reacciones químicas lo convierte en una herramienta valiosa para los químicos.
Ciencia ambiental: Estudio de los efectos de la contaminación
El ácido ciclohexilfenilacético se puede utilizar como compuesto modelo en la ciencia ambiental para estudiar los efectos de la contaminación, como la lluvia ácida, en los ecosistemas . La investigación que involucra ácidos orgánicos ayuda a comprender su comportamiento en el medio ambiente y el desarrollo de estrategias para mitigar la contaminación.
Investigación bioquímica: Investigación de vías metabólicas
En la investigación bioquímica, el ácido ciclohexilfenilacético se utiliza para investigar vías metabólicas y actividades enzimáticas
Safety and Hazards
When handling Cyclohexylphenylacetic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mecanismo De Acción
Cyclohexylphenylacetic acid is a chemical compound with the molecular formula C14H18O2
Target of Action
The specific targets of cyclohexylphenylacetic acid are currently unknown due to the lack of research in this area. Phenylacetic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Biochemical Pathways
Phenylacetic acid derivatives are often involved in various metabolic pathways, including those related to the metabolism of aromatic compounds .
Result of Action
Phenylacetic acid derivatives often have anti-inflammatory, analgesic, and antipyretic properties .
Análisis Bioquímico
Biochemical Properties
Cyclohexylphenylacetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with cyclooxygenase enzymes is particularly noteworthy, as it can modulate the production of prostaglandins, which are key mediators of inflammation . Additionally, cyclohexylphenylacetic acid can bind to specific receptors on cell membranes, influencing cellular signaling pathways.
Cellular Effects
Cyclohexylphenylacetic acid affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in immune cells, cyclohexylphenylacetic acid can reduce the production of pro-inflammatory cytokines, thereby dampening the inflammatory response . In neuronal cells, it may affect neurotransmitter release and synaptic plasticity, potentially impacting cognitive functions . The compound’s ability to alter gene expression profiles further underscores its significance in cellular biology.
Molecular Mechanism
The molecular mechanism of cyclohexylphenylacetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyclohexylphenylacetic acid binds to the active sites of enzymes such as cyclooxygenase, leading to their inhibition . This inhibition results in decreased production of inflammatory mediators like prostaglandins. Additionally, the compound can activate certain transcription factors, leading to changes in gene expression that promote anti-inflammatory effects . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexylphenylacetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that cyclohexylphenylacetic acid remains stable under controlled conditions, but its efficacy may diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained anti-inflammatory effects, although the precise duration of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of cyclohexylphenylacetic acid vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic properties without significant adverse effects . At higher doses, cyclohexylphenylacetic acid can induce toxicity, manifesting as gastrointestinal disturbances and hepatotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Cyclohexylphenylacetic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into more water-soluble metabolites that can be excreted via the kidneys . The compound’s influence on metabolic flux and metabolite levels further underscores its biochemical significance.
Transport and Distribution
Within cells and tissues, cyclohexylphenylacetic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The localization and accumulation of cyclohexylphenylacetic acid are critical factors that determine its efficacy and potency.
Subcellular Localization
The subcellular localization of cyclohexylphenylacetic acid is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, cyclohexylphenylacetic acid can localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . Its presence in the nucleus also suggests a role in regulating gene expression and transcriptional activity .
Propiedades
IUPAC Name |
2-cyclohexyl-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLPPDFIRPBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3894-09-5 | |
| Record name | Cyclohexylphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3894-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003894095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3894-09-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is fenclorac metabolized in different species?
A2: Fenclorac undergoes extensive biotransformation before elimination, but the metabolic pathways differ across species []. In humans and monkeys, it's primarily eliminated through urine, while biliary excretion dominates in dogs. The main metabolites identified are hydroxycyclohexyl analogs of fenclorac and m-chloro-p-cyclohexylphenylglycolic acid. Interestingly, enterohepatic recirculation of fenclorac metabolites was observed in rats [].
Q2: What analytical methods are used to characterize and quantify fenclorac and its related impurities?
A3: Gas-liquid chromatography (GLC) is a key analytical technique used to analyze fenclorac. A stability-indicating GLC method, using a hydrogen flame-ionization detector, has been developed to determine fenclorac concentration in dosage forms and to quantify impurities like 3-chloro-4-cyclohexylphenylglycolic acid and alpha-chloro-4-cyclohexylphenylacetic acid []. GLC coupled with mass spectrometry was utilized to characterize the silyl derivatives of fenclorac and its impurities [].
Q3: Are there any known structural analogs of cyclohexylphenylacetic acid with potential anti-inflammatory activity?
A4: Yes, research has explored various p-cyclohexylphenylacetic acid derivatives for their anti-inflammatory properties []. While the specific structures and data are not detailed in the provided abstract, this suggests that modifications to the core cyclohexylphenylacetic acid scaffold could yield compounds with altered biological activity.
Q4: What is the significance of studying the comparative metabolism of fenclorac across different species?
A5: Understanding species-specific metabolism of fenclorac is crucial for several reasons []. Firstly, it informs the selection of appropriate animal models for preclinical studies. Secondly, it sheds light on potential interspecies differences in drug efficacy and toxicity. Lastly, it provides insights into the potential for drug-drug interactions based on species-specific metabolic pathways. This knowledge contributes to a safer and more effective drug development process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate](/img/structure/B127986.png)
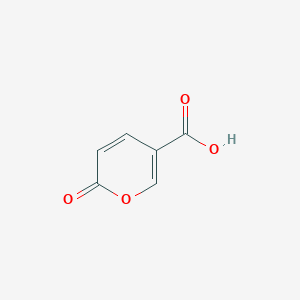
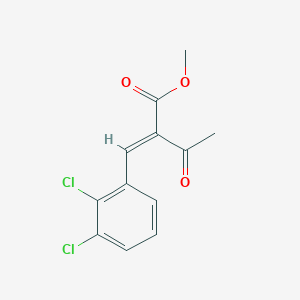
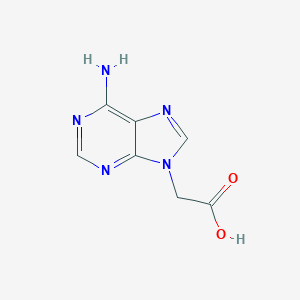
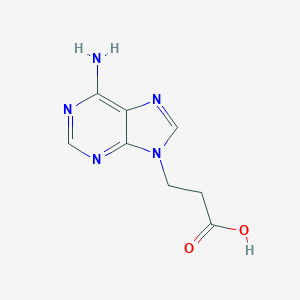
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)


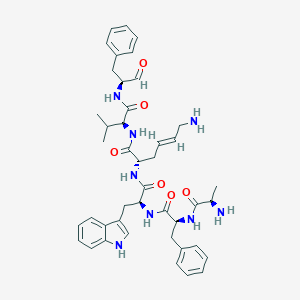
![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)

